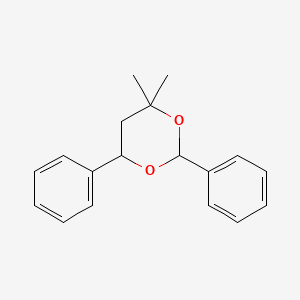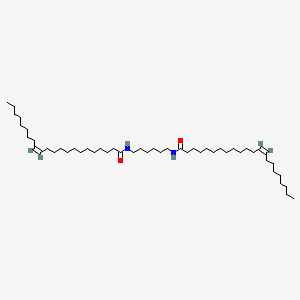
(Z,Z)-N,N'-Hexane-1,6-diyldidocos-13-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z,Z)-N,N’-Hexane-1,6-diyldidocos-13-enamide is a complex organic compound characterized by its unique structure, which includes two long hydrocarbon chains and a central hexane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z,Z)-N,N’-Hexane-1,6-diyldidocos-13-enamide typically involves the following steps:
Starting Materials: The synthesis begins with hexane-1,6-diamine and docos-13-enoic acid.
Amidation Reaction: The primary reaction is an amidation, where hexane-1,6-diamine reacts with docos-13-enoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process may involve:
Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Z,Z)-N,N’-Hexane-1,6-diyldidocos-13-enamide can undergo various chemical reactions, including:
Oxidation: The double bonds in the docos-13-enoic acid chains can be oxidized to form epoxides or diols.
Reduction: The double bonds can also be reduced to form saturated hydrocarbons.
Substitution: The amide groups can participate in substitution reactions, particularly nucleophilic acyl substitution.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products
Epoxides: From oxidation of double bonds.
Diols: From dihydroxylation of double bonds.
Saturated Amides: From reduction of double bonds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z,Z)-N,N’-Hexane-1,6-diyldidocos-13-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used to study membrane interactions due to its amphiphilic nature. It can also serve as a model compound for understanding the behavior of long-chain amides in biological systems.
Medicine
In medicine, (Z,Z)-N,N’-Hexane-1,6-diyldidocos-13-enamide has potential applications in drug delivery systems. Its ability to form stable complexes with various drugs can enhance the solubility and bioavailability of therapeutic agents.
Industry
In the industrial sector, this compound can be used as a surfactant or emulsifying agent due to its amphiphilic properties. It can also be incorporated into lubricants and coatings to improve their performance.
Mécanisme D'action
The mechanism of action of (Z,Z)-N,N’-Hexane-1,6-diyldidocos-13-enamide involves its interaction with lipid membranes. The long hydrocarbon chains allow it to insert into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E,E)-N,N’-Hexane-1,6-diyldidocos-13-enamide: Similar structure but with different geometric isomerism.
N,N’-Hexane-1,6-diyldidocosamide: Lacks the double bonds present in (Z,Z)-N,N’-Hexane-1,6-diyldidocos-13-enamide.
N,N’-Hexane-1,6-diyldioctadecanamide: Contains shorter hydrocarbon chains.
Uniqueness
The uniqueness of (Z,Z)-N,N’-Hexane-1,6-diyldidocos-13-enamide lies in its specific geometric configuration (Z,Z) and the presence of long hydrocarbon chains. This configuration imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
85050-13-1 |
|---|---|
Formule moléculaire |
C50H96N2O2 |
Poids moléculaire |
757.3 g/mol |
Nom IUPAC |
(Z)-N-[6-[[(Z)-docos-13-enoyl]amino]hexyl]docos-13-enamide |
InChI |
InChI=1S/C50H96N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-41-45-49(53)51-47-43-39-40-44-48-52-50(54)46-42-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-48H2,1-2H3,(H,51,53)(H,52,54)/b19-17-,20-18- |
Clé InChI |
NLELJFDXXCCGFZ-CLFAGFIQSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)NCCCCCCNC(=O)CCCCCCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCCCCC(=O)NCCCCCCNC(=O)CCCCCCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


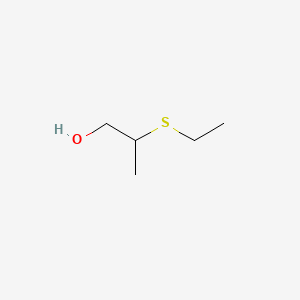
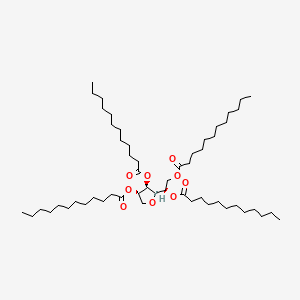
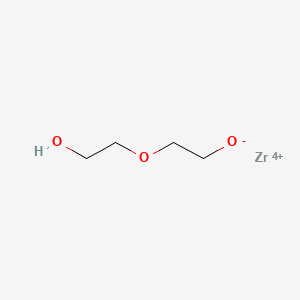
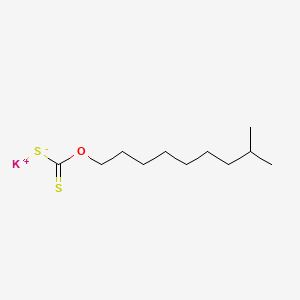
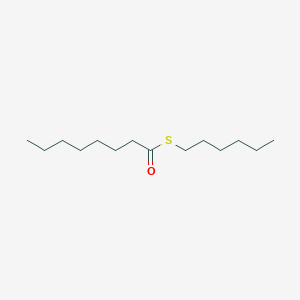

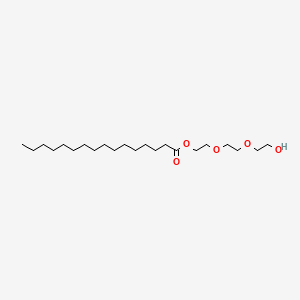

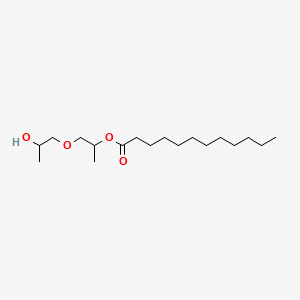
![[[Isopropoxymethylethoxy]methylethoxy]propanol](/img/structure/B12657687.png)
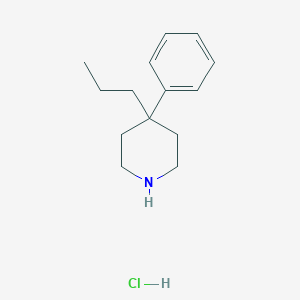
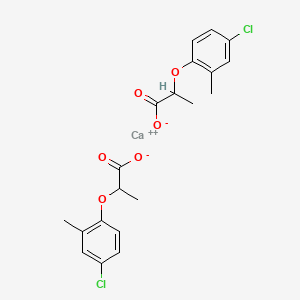
![2,2'-[Propylidenebis(oxymethylene)]bisfuran](/img/structure/B12657709.png)
